4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide
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Overview
Description
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzenesulfonamide group, which is often associated with biological activity, and a morpholine ring, which can enhance its solubility and reactivity .
Preparation Methods
The synthesis of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzenesulfonamide and 3-morpholinopropylamine.
Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chemical Reactions Analysis
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biology: It is used in biological studies to understand its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. The morpholine ring enhances its binding affinity and solubility, making it more effective in biological systems .
Comparison with Similar Compounds
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
4-Amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity and solubility.
4-[(3-Morpholin-4-ylpropyl)amino]-5-nitrophthalonitrile: Another related compound with distinct chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific inhibitory effects on carbonic anhydrase IX and its enhanced solubility due to the morpholine ring.
Properties
Molecular Formula |
C13H21N3O3S |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c14-20(17,18)13-4-2-12(3-5-13)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11H2,(H2,14,17,18) |
InChI Key |
HMHSQDXUQRAFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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